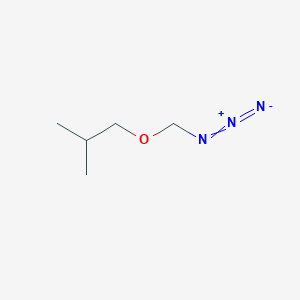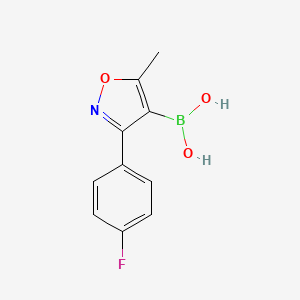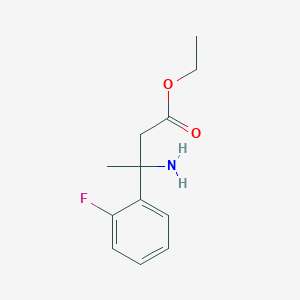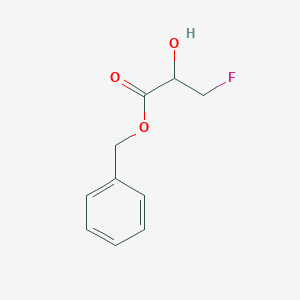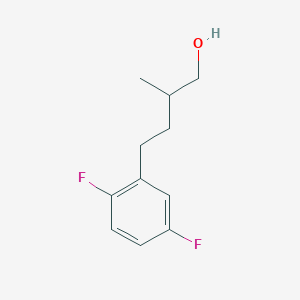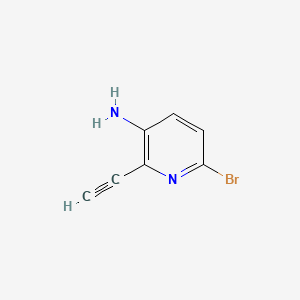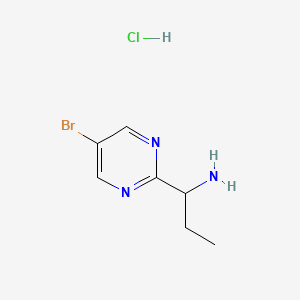
1-(5-Bromopyrimidin-2-yl)propan-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromopyrimidin-2-yl)propan-1-aminehydrochloride is a chemical compound that belongs to the class of bromopyrimidines. It is characterized by the presence of a bromine atom attached to a pyrimidine ring, which is further connected to a propan-1-amine group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyrimidin-2-yl)propan-1-aminehydrochloride typically involves the bromination of pyrimidine followed by the introduction of the propan-1-amine group. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pressure conditions to ensure the selective bromination of the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of advanced techniques such as chromatography and crystallization can help achieve high purity levels required for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopyrimidin-2-yl)propan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of de-brominated products.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
1-(5-Bromopyrimidin-2-yl)propan-1-aminehydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyrimidin-2-yl)propan-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromopyrimidin-2-yl)propan-1-one
- (5-Bromopyrimidin-2-yl)methanol
Uniqueness
1-(5-Bromopyrimidin-2-yl)propan-1-aminehydrochloride is unique due to the presence of both the bromine atom and the propan-1-amine group, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H11BrClN3 |
|---|---|
Molecular Weight |
252.54 g/mol |
IUPAC Name |
1-(5-bromopyrimidin-2-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H10BrN3.ClH/c1-2-6(9)7-10-3-5(8)4-11-7;/h3-4,6H,2,9H2,1H3;1H |
InChI Key |
KIYVQVBPBTVXQM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC=C(C=N1)Br)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-fluoro-4-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B13472222.png)
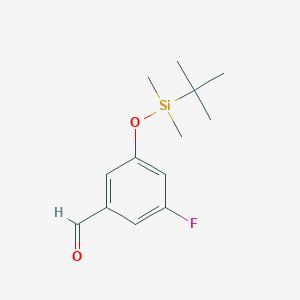
![6-(Aminomethyl)-5-oxaspiro[2.4]heptan-4-one hydrochloride](/img/structure/B13472240.png)
![2-(6-Chlorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13472245.png)
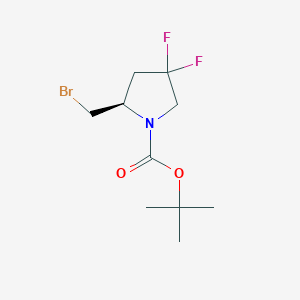

![2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-3-yl)ethyl]carbamate](/img/structure/B13472251.png)
